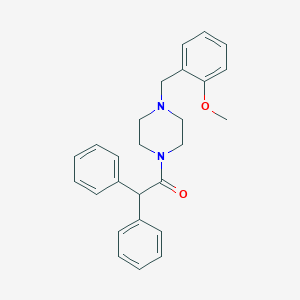
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is not fully understood, but it is believed to involve its interaction with proteins and other biomolecules. The sulfonic acid group in the molecule is negatively charged, which allows it to interact with positively charged amino acid residues in proteins. This interaction can lead to changes in the conformation and activity of the protein, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and lactate dehydrogenase. It has also been shown to affect the function of ion channels, such as the calcium channel. In addition, it has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid in lab experiments is its ability to act as a pH indicator. This property makes it useful for monitoring pH changes in biological samples, which can be important for understanding cellular processes. Another advantage is its ability to interact with proteins and other biomolecules, which can provide insights into the mechanisms of these processes.
One limitation of using 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain applications. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid. One area of interest is its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and affect ion channel function may make it useful for treating a range of diseases, such as cancer and neurological disorders.
Another area of interest is its potential as a tool for studying cellular processes. Further research is needed to fully understand its mechanism of action and how it interacts with proteins and other biomolecules. This information could be used to develop new methods for studying cellular processes and identifying potential drug targets.
Conclusion:
In conclusion, 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to act as a pH indicator and interact with proteins and other biomolecules make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid involves the reaction of 5-ethoxy-2-aminobenzimidazole with chlorosulfonic acid. This reaction results in the formation of the sulfonic acid group at the 2-position of the benzimidazole ring. The resulting compound is then treated with methyl iodide to introduce the methyl group at the 1-position of the benzimidazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Applications De Recherche Scientifique
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been widely used in scientific research as a tool to study various biological processes. One of its most common applications is as a pH indicator, due to its ability to change color in response to changes in pH. This property makes it useful for monitoring pH changes in biological samples, such as cell cultures.
Propriétés
Nom du produit |
5-ethoxy-1-methyl-1H-benzimidazole-2-sulfonic acid |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
5-ethoxy-1-methylbenzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-3-16-7-4-5-9-8(6-7)11-10(12(9)2)17(13,14)15/h4-6H,3H2,1-2H3,(H,13,14,15) |
Clé InChI |
CDCVRWLCSDWOLG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)O)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=N2)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)






![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)